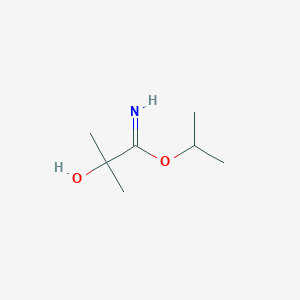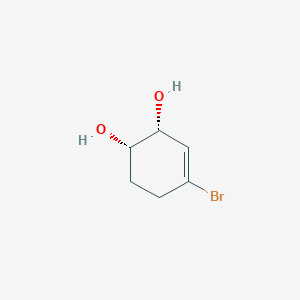
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a bromine atom and two hydroxyl groups attached to a cyclohexene ring. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol can be achieved through various methods. One common approach involves the bromination of cyclohexene followed by dihydroxylation. The reaction typically employs bromine (Br2) as the brominating agent and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for the dihydroxylation step. The reaction conditions often include an inert solvent such as dichloromethane (CH2Cl2) and controlled temperatures to ensure high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and dihydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, enantioselective catalysts and chiral auxiliaries may be employed to achieve the desired stereochemistry on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH).
Major Products Formed
Oxidation: Formation of 4-bromocyclohex-3-ene-1,2-dione or 4-bromocyclohex-3-ene-1,2-dicarboxylic acid.
Reduction: Formation of 4-bromocyclohexane-1,2-diol.
Substitution: Formation of 4-azidocyclohex-3-ene-1,2-diol or 4-alkoxycyclohex-3-ene-1,2-diol.
Scientific Research Applications
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biotransformation studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-4-bromocyclohex-3-ene-1,2-diol
- (1R,2R)-4-bromocyclohex-3-ene-1,2-diol
- (1R,2S)-4-bromocyclohex-3-ene-1,2-diol .
Uniqueness
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (1S,2R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes. Its unique reactivity and selectivity make it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
828295-32-5 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6+/m0/s1 |
InChI Key |
LHODWCNVZJCSBX-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC(=C[C@H]([C@H]1O)O)Br |
Canonical SMILES |
C1CC(=CC(C1O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


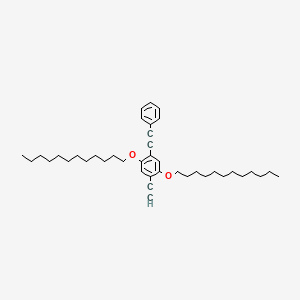
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
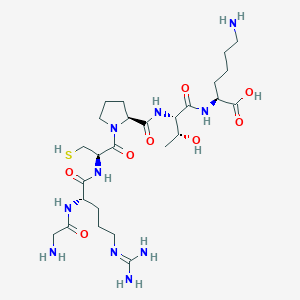
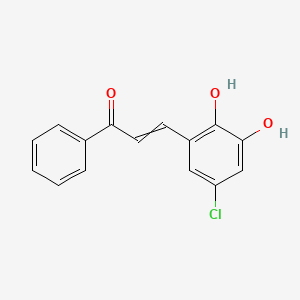
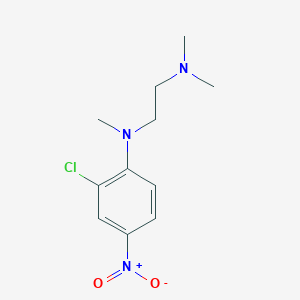
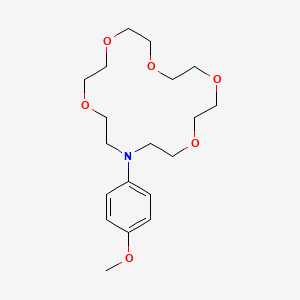
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
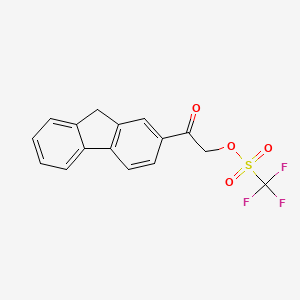
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
